molecular formula C14H21NO B215696 N-(4-ethylphenyl)-2-methylpentanamide

N-(4-ethylphenyl)-2-methylpentanamide

Cat. No.: B215696
M. Wt: 219.32 g/mol
InChI Key: OHEBVLVWOCYZIF-UHFFFAOYSA-N
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Description

N-(4-Ethylphenyl)-2-methylpentanamide is a synthetic amide compound characterized by a 4-ethylphenyl group attached to a branched 2-methylpentanamide backbone. Its structure combines lipophilic (ethyl) and steric (methyl branching) features, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-methylpentanamide

InChI

InChI=1S/C14H21NO/c1-4-6-11(3)14(16)15-13-9-7-12(5-2)8-10-13/h7-11H,4-6H2,1-3H3,(H,15,16)

InChI Key

OHEBVLVWOCYZIF-UHFFFAOYSA-N

SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)CC

Canonical SMILES

CCCC(C)C(=O)NC1=CC=C(C=C1)CC

Origin of Product

United States

Comparison with Similar Compounds

N-(3,4-Dichlorophenyl)-2-methylpentanamide (Karsil)

Structural Differences :

  • Phenyl substituent : 3,4-Dichloro vs. 4-ethyl.
  • Amide chain : Both share the 2-methylpentanamide group.

Functional Insights :

  • Biological Activity : Karsil is a potent herbicide targeting grasses and broad-leaved weeds by inhibiting photosynthesis in chloroplasts . The dichlorophenyl group enhances electrophilicity, improving target binding.
  • Stability : Chloro substituents reduce enzymatic hydrolysis compared to alkyl groups (e.g., ethyl or methyl). Methyl substitution on the phenyl ring further decreases hydrolysis susceptibility .
  • Comparison: Replacing chloro with ethyl may reduce herbicidal potency but improve toxicity profiles.

Table 1: Key Properties of Karsil vs. N-(4-Ethylphenyl)-2-methylpentanamide

Property Karsil This compound
Phenyl Substituent 3,4-Dichloro (electron-withdrawing) 4-Ethyl (electron-donating)
Hydrolysis Susceptibility Low (chloro groups resist enzymes) Moderate (ethyl less stable than Cl)
Biological Activity Herbicidal Inferred broader applications

N-(4-Methoxyphenyl)Pentanamide

Structural Differences :

  • Phenyl substituent : 4-Methoxy vs. 4-ethyl.
  • Amide chain : Straight pentanamide vs. branched 2-methylpentanamide.

Functional Insights :

  • Biological Activity : This compound, a simplified albendazole derivative, exhibits anthelmintic properties with excellent drug-likeness and adherence to pharmaceutical filters .
  • Pharmacokinetics : The methoxy group enhances solubility but reduces lipophilicity compared to ethyl. The straight-chain amide may improve metabolic stability.
  • The 2-methyl branch may introduce steric hindrance, altering target binding compared to the unbranched analog.

Table 2: Drug-Likeness Comparison

Parameter N-(4-Methoxyphenyl)Pentanamide This compound
LogP (Lipophilicity) Moderate (methoxy) Higher (ethyl)
Solubility High Lower (due to branching)
Metabolic Stability High Moderate (ethyl susceptibility)

Sulfamoyl- and Isoindolinone-Modified Analogs

Structural Differences :

  • Examples include 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-sulfamoylphenyl)pentanamide ().
  • Key Features: Sulfamoyl and isoindolinone groups replace the ethylphenyl moiety.

Functional Insights :

  • Comparison: The ethylphenyl group in this compound simplifies the structure, likely improving synthetic accessibility and reducing off-target interactions. However, sulfamoyl/isoindolinone groups enhance target specificity in enzymes like dihydrofolate reductase.

iCRT3 (Wnt Pathway Inhibitor)

Structural Differences :

  • Contains an oxazole ring and sulfanyl group absent in this compound.
  • Shared Feature: Both have ethylphenyl-derived substituents.

Functional Insights :

  • Biological Activity : iCRT3 inhibits Wnt/β-catenin signaling, reducing cytokine production in macrophages .
  • Comparison : The ethylphenyl group in iCRT3 contributes to β-catenin binding, suggesting that this compound could be repurposed for anti-inflammatory applications with structural optimization.

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